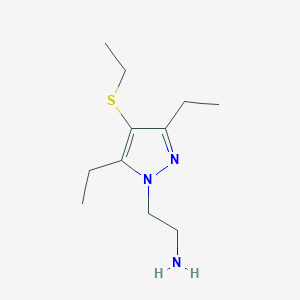
2-(3,5-Diethyl-4-(ethylthio)-1H-pyrazol-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Diethyl-4-(ethylthio)-1H-pyrazol-1-yl)ethanamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of diethyl and ethylthio substituents on the pyrazole ring, as well as an ethanamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diethyl-4-(ethylthio)-1H-pyrazol-1-yl)ethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with diethyl groups.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using an appropriate thiol reagent.
Attachment of the Ethanamine Group: The ethanamine group can be attached through a nucleophilic substitution reaction involving an appropriate amine reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring or the ethylthio group, potentially leading to the formation of dihydropyrazoles or thiols.
Substitution: The compound can undergo substitution reactions at the ethanamine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazoles or thiols.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Diethyl-4-(ethylthio)-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(3,5-Diethyl-4-(ethylthio)-1H-pyrazol-1-yl)ethanamine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be determined through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diethyl-4-(methylthio)-1H-pyrazole: Similar structure but with a methylthio group instead of an ethylthio group.
3,5-Diethyl-4-(ethylthio)-1H-pyrazole: Similar structure but without the ethanamine group.
3,5-Diethyl-1H-pyrazole: Similar structure but without the ethylthio and ethanamine groups.
Uniqueness
2-(3,5-Diethyl-4-(ethylthio)-1H-pyrazol-1-yl)ethanamine is unique due to the combination of diethyl, ethylthio, and ethanamine groups on the pyrazole ring. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Eigenschaften
Molekularformel |
C11H21N3S |
|---|---|
Molekulargewicht |
227.37 g/mol |
IUPAC-Name |
2-(3,5-diethyl-4-ethylsulfanylpyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C11H21N3S/c1-4-9-11(15-6-3)10(5-2)14(13-9)8-7-12/h4-8,12H2,1-3H3 |
InChI-Schlüssel |
BKNUVFHIMZJTJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NN1CCN)CC)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


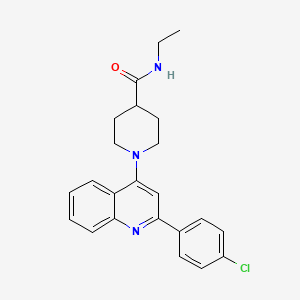
![5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one](/img/structure/B15208319.png)


![7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15208335.png)
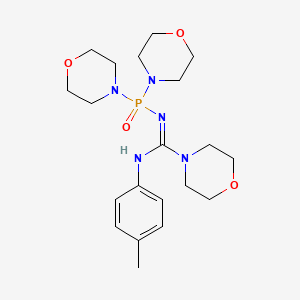

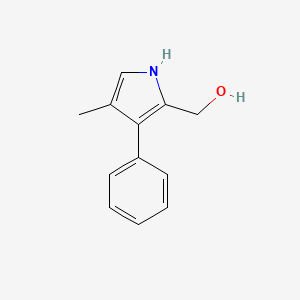
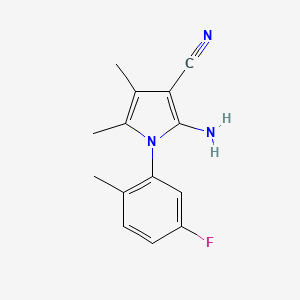
![2-(Chloromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15208385.png)
![(1R)-[1,1'-Binaphthalen]-2-yldicyclohexylphosphine](/img/structure/B15208389.png)

![[1,2,4]Triazolo[4,3-a]pyridine-5-thiol](/img/structure/B15208406.png)

